Ammonium toluenesulfonate

Description

BenchChem offers high-quality Ammonium toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

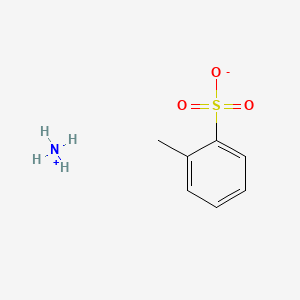

Structure

3D Structure of Parent

Properties

CAS No. |

26447-09-6 |

|---|---|

Molecular Formula |

C7H8O3S.H3N C7H11NO3S |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

azane;2-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.H3N/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |

InChI Key |

IHRIVUSMZMVANI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.N |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Ammonium Toluenesulfonate and Its Derivatives

Classical and Contemporary Synthesis Routes

The synthesis of ammonium (B1175870) toluenesulfonate (B8598656) and its related compounds can be achieved through several established and modern methods. These approaches range from direct reactions to more complex, multi-step procedures designed to yield specific derivatives.

Direct Amidation of p-Toluenesulfonic Acid with Ammonia (B1221849) Gas

A method for preparing p-toluenesulfonamide (B41071), a related compound, involves the direct amidation of p-toluenesulfonic acid. In this process, anhydrous p-toluenesulfonic acid is dissolved in a solvent like dichloromethane. A catalyst, such as an organic boronic acid, is introduced to enhance the reactivity of the p-toluenesulfonic acid. The reaction proceeds by introducing ammonia gas into the mixture at a controlled temperature, typically between -10 and 0°C. google.com The organic boronic acid catalyst forms a complex with the sulfonic acid, which increases the positive charge on the sulfur atom, making it more susceptible to attack by ammonia. google.com This method is noted for its low energy consumption and for not producing waste acid, with reported yields of p-toluenesulfonamide around 40%. google.com

Salt Formation via Acid-Base Reactions with p-Toluenesulfonic Acid and Amine/Ammonium Sources

Ammonium toluenesulfonate is the ammonium salt of p-toluenesulfonic acid and is characterized as a white, crystalline solid that is highly soluble in water. cymitquimica.com It is typically formed through a straightforward acid-base reaction. The synthesis involves the reaction of p-toluenesulfonic acid with an ammonium source, such as ammonium hydroxide. This neutralization reaction results in the formation of the ammonium toluenesulfonate salt.

A novel and environmentally friendly approach to synthesizing amine-sulfonate salts involves a visible-light-driven reaction between p-toluenesulfonic acid and various amines. researchgate.net This catalyst-free method provides high yields without the formation of side products. researchgate.net The reaction demonstrates excellent functional group tolerance, making it a sustainable and direct route to these valuable salts. researchgate.net

Similarly, pyridinium (B92312) p-toluenesulfonate, an ionic liquid, can be synthesized through an ionic reaction between pyridine (B92270) and p-toluenesulfonic acid, resulting in a crystalline white solid with a 76% yield. journalijdr.com

Halide-Free Synthetic Approaches for Toluenesulfonate-Based Compounds

The development of halide-free synthesis routes for ionic liquids, including those based on toluenesulfonate, has gained significant attention to avoid halide impurities that can negatively affect the properties of the final product. researchgate.net Traditional methods often rely on alkyl halides, leading to potential issues with product purity and harsh reaction conditions. researchgate.net

A successful halide-free approach involves a tosylate-based synthetic route. researchgate.net For instance, the synthesis of N-methyl-N-alkylpyrrolidinium or quaternary ammonium tosylates can be achieved without the use of halide precursors. researchgate.netrsc.org This method is advantageous for producing a purer, halide-free product. researchgate.net One such method involves the reaction of an amine with a tosylate ester, such as methyl p-toluenesulfonate, which is synthesized from p-toluenesulfonyl chloride and methanol. prepchem.comlookchem.com

Multicomponent Reaction Strategies Incorporating Ammonium Toluenesulfonate Precursors

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing portions of all reactants, have been utilized in the synthesis of complex molecules where ammonium acetate (B1210297), a compound related to ammonium toluenesulfonate, serves as a key precursor. frontiersin.orgresearchgate.net

For example, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in a facile MCR for the synthesis of bis(hexahydroacridine-1,8-diones) and bis(tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines). preprints.org This reaction involves dimedone or pyrazolone, bis-aldehydes, and ammonium acetate in ethanol (B145695), proceeding under either conventional heating or microwave irradiation. preprints.org The use of ammonium acetate provides the nitrogen source for the resulting heterocyclic structures.

Another example is the efficient and sustainable four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, ammonium acetate, and acetophenone (B1666503) derivatives to yield pyridines. frontiersin.org This reaction, conducted in ethanol under microwave irradiation, boasts good atom economy and produces pure products in a short time. frontiersin.org

Derivatization Strategies for Quaternary Ammonium Toluenesulfonate Salts

The synthesis of quaternary ammonium salts often involves the quaternization of an amine. mdpi.com These salts have various applications, including as ionic liquids and phase transfer catalysts. rsc.orgmedchemexpress.com

Synthesis of Alkylammonium and Other Substituted Toluenesulfonate Derivatives

The synthesis of various N-alkylammonium and other substituted toluenesulfonate derivatives has been well-documented. A general method for preparing quaternary ammonium tosylates involves the reaction of a tertiary amine with a tosylate ester. For example, dimethyl di(β-hydroxyethyl) ammonium p-toluene sulfonate is prepared by slowly adding and stirring methyl diethanolamine (B148213) with methyl p-toluene sulfonate. prepchem.com

A series of novel N-methyl-N-alkylpyrrolidinium and quaternary ammonium tosylates have been prepared and characterized. rsc.org These salts are often synthesized to create low-cost ionic liquids. rsc.org For instance, N,N-Dimethylpyrrolidinium p-toluenesulfonate can be synthesized and its structure confirmed using NMR and mass spectrometry. rsc.org

The synthesis of N-hexyl-N,N,N-tributylammonium p-toluenesulfonate and N-hexyl-N,N,N-triethylammonium p-toluenesulfonate has been achieved with high yields (85% and 89% respectively) through a reaction involving the corresponding iodide salt, silver oxide (generated from AgNO₃ and NaOH), and p-toluenesulfonic acid. rsc.org

Table 1: Synthesis of Quaternary Ammonium Toluenesulfonates rsc.org

| Compound Name | Starting Materials | Yield |

|---|---|---|

| N-Hexyl-N,N,N-tributylammonium p-toluenesulfonate | N₆₄₄₄I, AgNO₃, CH₃C₆H₄SO₃H | 85% |

Modular Synthesis of Ammonium Salt-Tagged Complexes

The modular synthesis of ammonium salt-tagged complexes represents a strategic approach to creating catalysts with tailored properties, particularly for applications in aqueous media. This methodology allows for the systematic variation of the complex's structure by assembling it from distinct building blocks. A significant area of this research has been in the development of N-heterocyclic carbene (NHC) metal complexes, where an ammonium salt is appended to the ligand framework to enhance water solubility and facilitate catalyst recycling.

Research into the modular synthesis of unsymmetrical ammonium salt-tagged NHC–gold(I) complexes has demonstrated a facile route to a library of these catalysts. rsc.orgrsc.org The strategy involves the synthesis of key building blocks which are then coupled to form the final complex. This approach provides a streamlined pathway to catalysts that are effective in aqueous environments, avoiding the need for co-solvents or additives. rsc.orgnih.gov

The synthesis typically begins with the preparation of N-arylimidazoles. rsc.org These are then reacted with a second building block containing a linker that will ultimately bear the ammonium functionality. For instance, a benzylic linker can be prepared from a starting material like methyl 4-(chloromethyl)benzoate. nih.gov The ammonium salt itself is introduced in a later step via aminoalkylation. rsc.orgnih.gov This modularity allows for the introduction of different alkyl groups on the ammonium nitrogen, such as trimethyl, triethyl, or tributyl, thereby fine-tuning the catalyst's properties. rsc.orgnih.gov

While direct use of ammonium toluenesulfonate as the appended tag in these modular syntheses is not prominently documented in the reviewed literature, the related compound, pyridinium p-toluenesulfonate (PPTS), has been utilized as a catalyst in the preparation of one of the key synthetic building blocks. rsc.orgrsc.org PPTS is itself synthesized through the reaction of pyridine and p-toluenesulfonic acid. nih.gov

The following tables detail the synthetic steps and yields for the preparation of the building blocks and the final ammonium salt-tagged complexes, as well as the synthesis of the related pyridinium p-toluenesulfonate catalyst.

Table 1: Synthesis of Building Block 3

| Step | Reactant | Reagent | Product | Yield (%) |

| 1 | Methyl 4-(chloromethyl)benzoate | Diisobutylaluminum hydride (DIBAL-H) | (4-(Chloromethyl)phenyl)methanol | 96 |

| 2 | (4-(Chloromethyl)phenyl)methanol | 3,4-Dihydro-2H-pyran, Pyridinium p-toluenesulfonate (PPTS) | 2-((4-(Chloromethyl)benzyloxy)methyl)tetrahydro-2H-pyran | 63 |

Data sourced from Belger and Krause (2015). rsc.orgnih.gov

Table 2: Modular Synthesis of Unsymmetrical Ammonium Salt-Tagged Gold(I) Complexes 1

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | N-Arylimidazole (2a or 2b), Building Block 3 | Acetonitrile, Heat | Imidazolium salt (7a or 7b) | 76-78 |

| 2 | Imidazolium salt (7) | Thionyl chloride | Chlorinated intermediate (8) | 90-96 |

| 3 | Chlorinated intermediate (8) | Trimethylamine, Triethylamine, or Tributylamine | Carbene precursor (9) | 66-86 |

| 4 | Carbene precursor (9) | (Me₂S)AuCl, Potassium tert-butoxide | NHC-Gold(I) Complex (1) | 71-86 |

Data sourced from Belger and Krause (2015). rsc.orgnih.gov

Table 3: Synthesis of Pyridinium p-Toluenesulfonate (PPTS)

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Pyridine | p-Toluenesulfonic acid | Toluene (B28343) | Reflux, 2 hours | Pyridinium p-toluenesulfonate | Not specified |

Data sourced from a study on esterification catalysis. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Ammonium Toluenesulfonate Systems

Crystallographic Investigations of Ammonium (B1175870) Toluenesulfonate (B8598656) and Related Compounds

The precise three-dimensional arrangement of ions in the solid state is fundamental to understanding the macroscopic properties of a material. For ammonium toluenesulfonate and its derivatives, single-crystal X-ray diffraction is the definitive technique for elucidating these structures, revealing detailed information about lattice parameters, symmetry, and the intricate network of non-covalent interactions that govern the crystalline architecture.

Single Crystal X-ray Diffraction Analysis of Crystal Structures

The structure of ammonium p-toluenesulfonate (AMPTS) was determined to be orthorhombic. researchgate.netresearchgate.net The analysis revealed the specific arrangement of the ammonium (NH₄⁺) cations and the p-toluenesulfonate (tosylate) anions within the unit cell. researchgate.net Similarly, the crystal structures of tosylate salts with substituted ammonium cations, such as propanaminium, (dicyanomethyl)ammonium, and bis(carboxymethyl)ammonium, have been elucidated, providing a basis for comparative structural analysis. nih.goviucr.orgiucr.org These studies confirm the formation of ionic salt structures where the positive charge on the ammonium cation is balanced by the negative charge on the sulfonate group of the tosylate anion.

The crystallographic data for ammonium p-toluenesulfonate and some of its related compounds are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ammonium p-toluenesulfonate | NH₄⁺·C₇H₇O₃S⁻ | Orthorhombic | Pn2₁a | a = 20.411 Å, b = 7.066 Å, c = 6.272 Å | researchgate.net |

| Propanaminium p-toluenesulfonate | C₃H₁₀N⁺·C₇H₇O₃S⁻ | Triclinic | P-1 | a = 5.6682 Å, b = 7.3927 Å, c = 13.817 Å, α = 93.81°, β = 94.22°, γ = 91.27° | nih.gov |

| Bis(carboxymethyl)ammonium 4-toluenesulfonate | C₄H₈NO₄⁺·C₇H₇O₃S⁻ | Orthorhombic | Pbca | a = 9.9291 Å, b = 10.3636 Å, c = 25.8862 Å | iucr.orgnih.gov |

| (Dicyanomethyl)ammonium p-toluenesulfonate | C₃H₄N₃⁺·C₇H₇O₃S⁻ | - | - | - | iucr.org |

| Ammonium 2,4,6-trimethylbenzenesulfonate (B281753) (Polymorph I) | NH₄⁺·C₉H₁₁O₃S⁻ | Monoclinic | P2₁/c | a = 10.870 Å, b = 7.514 Å, c = 13.670 Å, β = 99.46° | nih.gov |

| Ammonium 2,4,6-trimethylbenzenesulfonate (Polymorph II) | NH₄⁺·C₉H₁₁O₃S⁻ | Orthorhombic | Pbca | a = 7.424 Å, b = 13.565 Å, c = 22.131 Å | nih.gov |

Analysis of Intermolecular Interactions within Crystal Lattices

The stability and packing of ions within the crystal lattice are dictated by a variety of intermolecular interactions. In ammonium toluenesulfonate systems, hydrogen bonding is the dominant force, complemented by other weaker interactions.

The primary interaction governing the crystal structures of ammonium toluenesulfonate and its analogues is the strong, charge-assisted hydrogen bond between the ammonium cation (donor) and the oxygen atoms of the sulfonate group (acceptor). In the crystal structure of ammonium p-toluenesulfonate, the ammonium cation is hydrogen-bonded to four distinct tosylate anions, with H(N)...O distances ranging from 1.87 to 2.21 Å. researchgate.net

These N-H...O interactions are a recurring and critical motif. In propanaminium p-toluenesulfonate, hydrogen bonds involving the ammonium groups and sulfonate oxygen atoms are responsible for creating a three-dimensional network. nih.gov In bis(carboxymethyl)ammonium 4-toluenesulfonate, the ammonium group forms hydrogen bonds to the oxygen atoms of two adjacent sulfonate groups, and the carboxylic acid moieties also participate in hydrogen bonding with the sulfonate groups. iucr.orgnih.govnih.gov

Beyond conventional hydrogen bonds, weaker C-H...O interactions have also been identified. In (dicyanomethyl)ammonium p-toluenesulfonate, the highly activated C-H group of the cation forms a notably short, albeit bent, C-H...O hydrogen bond with a sulfonate oxygen atom, where the C...O distance is 3.075 Å. iucr.orgresearchgate.net

| Compound | Hydrogen Bond Type | Interaction Details (Distances/Angles) | Reference |

|---|---|---|---|

| Ammonium p-toluenesulfonate | N-H...O | H(N)...O distances range from 1.87 to 2.21 Å. The ammonium cation is bonded to four symmetry-related tosylate anions. | researchgate.net |

| (Dicyanomethyl)ammonium p-toluenesulfonate | N-H...O and C-H...O | Three ammonium H atoms form N-H...O bonds. The activated C-H group forms a C-H...O bond with C...O = 3.075 Å and C-H...O angle = 130°. | iucr.org |

| Bis(carboxymethyl)ammonium 4-toluenesulfonate | N-H...O and O-H...O | The ammonium group (N1-H1N1...O2) forms a hydrogen bond with D...A distance of 2.885 Å and an angle of 167°. Carboxylic acid portions also form hydrogen bonds to sulfonate groups. | iucr.org |

| Ammonium 2,4,6-trimethylbenzenesulfonate | N-H...O | Both polymorphs contain N+-H...O- hydrogen bonds between the ammonium cations and the anions, but with different graph-set ring motifs (R(4)4(12), R(4)2(8) in one; R(4)4(12), R(4)3(10) in the other). | nih.gov |

Aromatic π-π stacking is a non-covalent interaction that can occur between the electron-rich π systems of aromatic rings. nih.govwikipedia.org In the crystal structures of ammonium toluenesulfonate and its related salts, this interaction is generally not the dominant organizing force, with the packing being primarily controlled by the extensive hydrogen-bonding networks.

However, features suggestive of weak π-π interactions can be observed in some related structures. For example, in the orthorhombic polymorph of ammonium 2,4,6-trimethylbenzenesulfonate, the anions pack in a herring-bone manner, with an angle of 78.76° between the planes of the aromatic rings. nih.gov This arrangement can facilitate offset or edge-to-face π-stacking interactions. In other cases, such as l-leucinium p-toluenesulfonate monohydrate, the crystal packing is dominated by hydrogen bonds, but the aromatic rings of the anions are noted to be stacked. researchgate.net Conversely, in some complex structures incorporating a tosylate anion, the geometry can explicitly preclude significant π-π stacking. researchgate.net

Polymorphism and Crystal-to-Crystal Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. This phenomenon has been observed in salts related to ammonium toluenesulfonate. nih.gov The different polymorphs of a substance can exhibit distinct physical properties.

A clear example is found in ammonium 2,4,6-trimethylbenzenesulfonate, which has been crystallized as two distinct polymorphs: a monoclinic form (P2₁/c) and an orthorhombic form (Pbca). nih.gov The structural difference between these two forms lies in the specific hydrogen-bonding motifs. While both forms are stabilized by N-H...O hydrogen bonds, they result in different graph-set ring motifs and, consequently, different packing arrangements. nih.gov In the monoclinic form, the aromatic rings of the anions are nearly coplanar, creating parallel sheets. In contrast, the orthorhombic form features antiparallel sheets where the anions adopt a herring-bone packing. nih.gov The existence of multiple crystal-to-crystal transitions prior to melting has also been noted in other tosylate-based ionic liquids, indicating that polymorphism is a common feature in this class of materials. researchgate.net

Supramolecular Assembly and Network Formation in Crystalline Phases

The interplay of intermolecular forces, particularly hydrogen bonding, directs the self-assembly of ammonium and toluenesulfonate ions into well-defined, extended supramolecular architectures. bilkent.edu.tracs.orgescholarship.org The resulting structures can range from simple layers to complex three-dimensional networks.

In the crystal structure of ammonium p-toluenesulfonate, the tetrahedral array of N-H...O hydrogen bonds from a single ammonium cation to four different anions effectively cross-links the ions into a robust 3D network. researchgate.net A similar outcome is observed in propanaminium p-toluenesulfonate, where N-H...O hydrogen bonds also result in the formation of a three-dimensional framework. nih.gov

In cases with more complex cations, the supramolecular assembly can be different. For instance, in bis(carboxymethyl)ammonium 4-toluenesulfonate, the combination of N-H...O and O-H...O hydrogen bonds between the cation and the sulfonate groups of the anions leads to the formation of a layered structure. iucr.orgnih.gov The two polymorphs of ammonium 2,4,6-trimethylbenzenesulfonate demonstrate how subtle changes in hydrogen bonding can alter the supramolecular arrangement, leading to either parallel or antiparallel sheet structures. nih.gov These examples highlight how the geometry and functionality of the cation, combined with the strong hydrogen bond accepting capability of the tosylate anion, can be used to guide the assembly of diverse and intricate crystalline networks.

Vibrational and Electronic Spectroscopic Characterization

The structural and electronic properties of ammonium toluenesulfonate can be thoroughly investigated using a suite of spectroscopic techniques. These methods provide detailed insights into the molecule's functional groups, bonding arrangements, and electronic behavior.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups and analyzing the vibrational modes of ammonium toluenesulfonate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of the ammonium cation (NH₄⁺) and the toluenesulfonate anion (C₇H₇SO₃⁻).

The FTIR spectrum of ammonium p-toluenesulfonate is characterized by several key absorption regions. The vibrations of the ammonium cation are typically observed as a broad band in the region of 3150-3500 cm⁻¹, corresponding to N-H stretching vibrations. umsl.edu The presence of the sulfonate group (SO₃⁻) is confirmed by strong absorption bands corresponding to its stretching vibrations. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the SO₃ group are prominent. researchgate.net Additionally, the spectrum shows bands related to the aromatic ring of the toluenesulfonate anion, including C-H stretching and bending modes, as well as C-C stretching vibrations within the ring. researchgate.netmdpi.com The methyl group (CH₃) also exhibits characteristic stretching and bending vibrations.

Detailed analysis of the FTIR spectrum allows for the assignment of specific vibrational modes. For instance, studies have assigned the bands around 1036 cm⁻¹ to the SO₃ group. researchgate.net The presence of both the ammonium and toluenesulfonate ions is confirmed by the combination of their respective characteristic peaks in the spectrum. mdpi.com

Table 1: Key FTIR Vibrational Frequencies for Ammonium Toluenesulfonate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3150-3500 | N-H Stretching | Ammonium (NH₄⁺) |

| ~1710 | Overtone/Combination Bands | Aromatic |

| ~1510 | C-C Stretching | Aromatic Ring |

| ~1036 | S=O Stretching | Sulfonate (SO₃⁻) |

| ~816 | C-H Out-of-plane Bending | Aromatic Ring |

| ~681 | C-S Stretching | |

| ~561 | SO₃ Bending | Sulfonate (SO₃⁻) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument. researchgate.netinstanano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of ammonium toluenesulfonate in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ammonium toluenesulfonate typically displays distinct signals for the aromatic protons, the methyl protons, and the ammonium protons. The aromatic protons of the p-substituted benzene (B151609) ring usually appear as two doublets in the downfield region (typically around 7-8 ppm), a characteristic AA'BB' splitting pattern. researchgate.netrsc.org The protons on the carbons adjacent to the sulfonate group are generally more deshielded and appear at a higher chemical shift than the protons adjacent to the methyl group. The methyl (CH₃) protons give rise to a singlet peak in the upfield region, typically around 2.3 ppm. rsc.orgrsc.org The signal for the ammonium (NH₄⁺) protons can be a singlet or a broader peak, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the toluenesulfonate anion. The spectrum will show distinct signals for the four different types of carbon atoms in the aromatic ring. The carbon atom attached to the sulfonate group and the carbon atom attached to the methyl group will have characteristic chemical shifts, as will the two sets of equivalent aromatic carbons. researchgate.netrsc.org The carbon of the methyl group will appear at a high field (low ppm value). rsc.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for p-Toluenesulfonate Anion

| Nucleus | Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ortho to -SO₃H) | ~7.53 |

| ¹H | Aromatic (ortho to -CH₃) | ~7.17 |

| ¹H | Methyl (-CH₃) | ~2.30 |

| ¹³C | Aromatic (C-SO₃H) | ~144.2 |

| ¹³C | Aromatic (C-CH₃) | ~138.5 |

| ¹³C | Aromatic (CH) | ~128.3 |

| ¹³C | Aromatic (CH) | ~125.5 |

| ¹³C | Methyl (-CH₃) | ~20.7 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent. chemicalbook.com

Recent studies have utilized advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to further confirm the assignments and connectivity of the atoms in ammonium toluenesulfonate and its derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the ammonium toluenesulfonate molecule and to determine its optical properties. The UV-Vis spectrum arises from the absorption of ultraviolet or visible light, which promotes electrons from the ground state to higher energy excited states.

For ammonium p-toluenesulfonate, the absorption of UV radiation is primarily associated with the toluenesulfonate anion, specifically the π → π* electronic transitions within the aromatic ring. scirp.org The ammonium cation does not absorb significantly in the typical UV-Vis range. Studies on ammonium p-toluenesulfonate single crystals have shown that they are transparent in the entire visible region with a lower optical cut-off wavelength around 278 nm. csircentral.net This transparency in the visible spectrum is a desirable property for applications in nonlinear optics. scirp.orgscirp.org The exact absorption maximum can be influenced by the solvent and pH. sielc.com The optical bandgap of related materials has been determined from the absorption spectrum, providing insights into their dielectric behavior. scirp.org

Table 3: Optical Properties of Ammonium p-Toluenesulfonate

| Property | Value/Range | Reference |

|---|---|---|

| Optical Cut-off Wavelength | ~278 nm | csircentral.net |

| Transparency Region | Visible Spectrum | csircentral.netscirp.org |

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry) for Molecular Ion Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and characterizing the ionic species of ammonium toluenesulfonate. Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like salts. wikipedia.org

In the positive ion FAB mass spectrum of ammonium toluenesulfonate, the base peak is typically the cation, in this case, the ammonium ion (NH₄⁺) is expected, although the primary observation in studies of alkylammonium 4-toluenesulfonate salts is the cation A⁺ (in this case, the ammonium ion is not explicitly detailed as the base peak). wiley.com The spectra are often dominated by cluster ions of the type [(AB)n A]⁺ or [(AB)n H]⁺, where A is the cation and B is the anion. wiley.comresearchgate.net This clustering provides information about the interactions between the ions in the condensed phase. The intact protonated molecule [M + H]⁺ can also be observed. wikipedia.org

The negative ion FAB spectrum would be characterized by clusters incorporating the toluenesulfonate anion, such as [M + Cl]⁻ if a chloride source is present, but these spectra are generally less informative than the positive ion spectra for ammonium compounds. nih.gov The molecular weight of ammonium p-toluenesulfonate is 189.23 g/mol , and mass spectrometry confirms this by identifying the corresponding molecular ions or related fragments. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of Ammonium Toluenesulfonate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the molecular and electronic properties of chemical compounds. For ammonium (B1175870) toluenesulfonate (B8598656) (also known as ammonium p-toluenesulfonate or AMPTS), theoretical investigations, particularly those employing Density Functional Theory (DFT), provide deep insights that complement experimental findings. These computational studies allow for the detailed examination of the molecule's optimized geometry, vibrational modes, and electronic characteristics.

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior. Computational methods like Density Functional Theory (DFT) and ab-initio calculations are powerful techniques for determining optimized molecular geometries. For ammonium toluenesulfonate, DFT calculations have been successfully employed to predict its structural parameters.

One common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311G(d,p) basis set. researchgate.net This level of theory provides a robust balance between computational cost and accuracy for organic salt structures. The calculations are performed on the ionic pair, considering the toluenesulfonate anion and the ammonium cation. The resulting optimized geometry represents the molecule's structure at its lowest energy state in the gas phase.

The theoretical bond lengths and angles can then be compared with experimental data obtained from X-ray crystallography. Such comparisons are crucial for validating the computational model. Studies on ammonium p-toluenesulfonate have shown a strong agreement between the calculated and experimental geometric parameters, confirming the accuracy of the DFT approach for this system. researchgate.net For example, the S-O and S-C bond lengths in the sulfonate group and the C-C bond lengths within the benzene (B151609) ring from DFT calculations align closely with crystallographic data.

Below is a table comparing selected experimental bond distances and angles with theoretical values for the toluenesulfonate anion portion of the molecule.

Interactive Table: Comparison of Selected Bond Parameters

| Parameter | Bond/Angle | Experimental (Å/°) researchgate.net |

| Bond Length | S–O(1) | 1.427 |

| S–O(2) | 1.433 | |

| S–O(3) | 1.455 | |

| S–C(1) | 1.748 | |

| C(1)–C(2) | 1.373 | |

| C(3)–C(4) | 1.379 | |

| Bond Angle | O(1)–S–O(2) | 114.7 |

| O(2)–S–O(3) | 111.4 | |

| O(1)–S–C(1) | 107.0 | |

| C(2)–C(1)–C(6) | 119.8 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, offering a powerful tool for assigning the bands observed in experimental spectra.

Using the optimized geometry from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level), harmonic vibrational frequencies can be computed. researchgate.net These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and the use of a gas-phase model. To improve agreement, the computed frequencies are typically scaled by an empirical scaling factor.

For ammonium toluenesulfonate, the calculated vibrational spectra show good concordance with experimental FTIR and FT-Raman data. researchgate.net This allows for a detailed assignment of specific vibrational modes, such as the symmetric and asymmetric stretching of the SO₃ group, the C-H stretching of the aromatic ring and methyl group, and the various bending and deformation modes. For instance, the characteristic strong bands for the SO₃ symmetric and asymmetric stretching modes are accurately predicted by the calculations.

The table below presents a selection of calculated vibrational frequencies for the p-toluenesulfonate anion and their assignments, illustrating the correspondence with experimental observations.

Interactive Table: Selected Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| SO₃ Asymmetric Stretch | ~1200 - 1250 |

| SO₃ Symmetric Stretch | ~1030 - 1050 |

| C-C Ring Stretch | ~1400 - 1600 |

| C-H Aromatic Stretch | ~3050 - 3100 |

| CH₃ Symmetric Stretch | ~2920 - 2940 |

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational chemistry provides several methods to analyze the electronic landscape of ammonium toluenesulfonate.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For ammonium toluenesulfonate, the HOMO is typically localized on the toluenesulfonate anion, specifically on the electron-rich oxygen atoms of the sulfonate group and the π-system of the benzene ring. The LUMO is also primarily located on the anion. The energy gap calculated from these orbitals indicates that a significant amount of energy is required to excite an electron from the ground state, which is consistent with the stability of the salt. The analysis of these orbitals confirms that charge transfer can occur within the toluenesulfonate anion. researchgate.net

Interactive Table: Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | (Value typically in the range of -6 to -8 eV) |

| LUMO | (Value typically in the range of -1 to 0 eV) |

| Energy Gap (ΔE) | (Value typically in the range of 5 to 7 eV) |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgmdpi.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

In ammonium toluenesulfonate, the MEP map clearly shows the distribution of charge. The most negative potential (red) is concentrated around the oxygen atoms of the sulfonate group, highlighting their role as the primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The ammonium cation (NH₄⁺), conversely, exhibits a strong positive potential (blue), making it the center of electrostatic attraction for the anionic part of the molecule and other nucleophiles. The aromatic ring of the toluenesulfonate anion shows a region of intermediate to slightly negative potential, characteristic of π-electron systems.

A more quantitative understanding of reactivity can be obtained through charge distribution analysis and the calculation of Fukui functions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule, revealing the electronic environment in detail.

The Fukui function is a reactivity descriptor derived from DFT that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

f⁺(r) corresponds to nucleophilic attack (addition of an electron) and identifies the most electrophilic sites.

f⁻(r) corresponds to electrophilic attack (removal of an electron) and identifies the most nucleophilic sites.

For the toluenesulfonate anion, Fukui function analysis would likely confirm that the oxygen atoms of the sulfonate group are the most nucleophilic sites (highest f⁻ values), making them prone to attack by electrophiles. The analysis of f⁺ would pinpoint the most electrophilic centers in the molecule. These theoretical reactivity descriptors provide a powerful framework for predicting the chemical behavior of ammonium toluenesulfonate in various reactions. researchgate.net

Non-Linear Optical (NLO) Property Prediction (e.g., First-Order Hyperpolarizability)

Theoretical predictions of the non-linear optical (NLO) properties of ammonium toluenesulfonate are primarily informed by the characteristics of its constituent ions: the ammonium cation (NH₄⁺) and the toluenesulfonate anion (C₇H₇SO₃⁻). The NLO response of a material is fundamentally linked to its molecular structure and the distribution of electron density. In ammonium toluenesulfonate, the toluenesulfonate anion is the principal contributor to the NLO activity.

The structure of the toluenesulfonate anion, featuring a phenyl ring substituted with an electron-donating methyl group and an electron-withdrawing sulfonate group, creates a significant intramolecular charge transfer system. This is a key prerequisite for a high second-order NLO response, often quantified by the first-order hyperpolarizability (β). Computational studies on the related molecule, p-toluenesulfonic acid (p-TSA), have provided insights into this property. Using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, the first-order hyperpolarizability of p-TSA has been calculated. researchgate.net The presence of the sulfonate and methyl groups is noted to increase the magnitude of nonlinear polarization. researchgate.net

While direct computational studies on the first-order hyperpolarizability of the isolated ammonium toluenesulfonate ion pair are not extensively documented, the NLO properties of the bulk material would be heavily dependent on the crystal structure. The centrosymmetric or non-centrosymmetric nature of the crystal lattice is a critical factor; non-centrosymmetric packing is essential for a non-zero second-order NLO response in the solid state. The ionic nature of ammonium toluenesulfonate, with strong electrostatic interactions and hydrogen bonding between the ammonium cation and the sulfonate group of the anion, dictates this packing arrangement. Quantum chemical calculations, such as those performed on p-toluenesulfonic acid, are foundational for parameterizing force fields used in crystal packing predictions and for estimating the hyperpolarizability of the molecular unit, which is the first step in predicting the bulk NLO properties of the material. researchgate.net

| Computational Method | Basis Set | Calculated Property | Compound | Value |

| DFT/B3LYP | 6-311++G(d,p) | Dipole Moment | p-Toluenesulfonic Acid | 2.36 D |

| DFT/B3LYP | 6-311++G(d,p) | First-Order Hyperpolarizability (β) | p-Toluenesulfonic Acid | 1.3 x 10⁻³⁰ esu |

Molecular Dynamics and Simulation Studies

Solute-Solvent Interactions in Liquid Alkylammonium Toluenesulfonate Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ions in solution, providing detailed information about solute-solvent and ion-ion interactions. For systems containing alkylammonium and toluenesulfonate ions, MD simulations can elucidate the structure and dynamics of the solvation shells and the nature of ionic aggregation.

In a simulated aqueous environment, the toluenesulfonate anion would exhibit multifaceted interactions. The negatively charged sulfonate group would be strongly solvated by water molecules through hydrogen bonding. The hydrophobic phenyl and methyl groups, however, would induce a local ordering of water molecules, characteristic of hydrophobic hydration. Similarly, the ammonium cation (or a substituted alkylammonium cation) would form hydrogen bonds with water molecules.

Computational studies on related systems provide a framework for understanding these interactions. For instance, MD simulations of ionic liquids containing the toluenesulfonate anion have been used to study its interaction with other species. doaj.org Coarse-grained MD simulations have also been employed to investigate the spatial distribution of tosylate anions around polymer chains in doped conducting polymers, revealing how the sulfonate group orients itself relative to the polymer backbone. chalmers.se

In a hypothetical liquid system of an alkylammonium toluenesulfonate, key interactions would include:

Hydrogen Bonding: Strong hydrogen bonds would form between the protons of the ammonium (or alkylammonium) cation and the oxygen atoms of the toluenesulfonate anion's sulfonate group.

Electrostatic Interactions: The primary force governing the association of the cation and anion is the strong electrostatic attraction between the positively charged nitrogen center and the negatively charged sulfonate group.

Van der Waals Interactions: The nonpolar parts of the ions, such as the alkyl chains on the cation and the phenyl ring and methyl group on the anion, would interact through weaker van der Waals forces. These interactions can lead to aggregation and the formation of micelle-like structures, particularly with longer alkyl chains on the cation.

MD simulations allow for the calculation of radial distribution functions (RDFs), which provide a probabilistic measure of finding one atom or molecule at a certain distance from another. For an alkylammonium toluenesulfonate system, RDFs could be calculated for key atom pairs (e.g., N-S, N-O, cation-H–anion-O) to quantify the strength and geometry of ion pairing and solvation.

Lattice Energy Calculations and Crystal Packing Simulations

The solid-state structure of ammonium toluenesulfonate is determined by the intricate balance of intermolecular forces, which can be investigated through lattice energy calculations and crystal packing simulations. The crystal structure of ammonium p-toluenesulfonate has been determined by X-ray diffraction, providing a precise map of atomic positions and intermolecular contacts.

Ammonium p-toluenesulfonate crystallizes in the orthorhombic space group Pn2₁a. The ammonium cation is linked to four distinct tosylate anions through a network of hydrogen bonds. The hydrogen bond distances between the ammonium protons and the sulfonate oxygen atoms range from 1.87 to 2.21 Å. This extensive hydrogen bonding network is the dominant force in the crystal packing, leading to a stable, three-dimensional lattice.

Lattice energy calculations, often performed using atom-atom potential methods or more sophisticated quantum mechanical approaches, can quantify the stability of the crystal lattice. These calculations sum the electrostatic, van der Waals, and hydrogen bonding interactions between all pairs of molecules in the crystal. While specific lattice energy calculations for ammonium toluenesulfonate are not widely reported, the crystallographic data provides the necessary input for such simulations. The packing arrangement reveals that the tosylate anions form layers, with the ammonium cations situated between them, facilitating the hydrogen bonding network that holds the structure together.

| Parameter | Value |

| Formula | NH₄⁺·C₇H₇O₃S⁻ |

| Molecular Weight | 189.24 |

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a |

| a (Å) | 20.411 |

| b (Å) | 7.066 |

| c (Å) | 6.272 |

| V (ų) | 904.6 |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.39 |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, particularly those using quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying intermediates, and locating transition states. While specific theoretical studies on the reaction mechanisms of ammonium toluenesulfonate itself are limited, the principles can be understood from studies on reactions catalyzed by its acidic counterpart, p-toluenesulfonic acid (p-TSA).

For instance, DFT has been used to investigate the p-TSA-catalyzed Friedländer reaction for the synthesis of polysubstituted quinolines. researchgate.net Such studies typically involve the following steps:

Geometry Optimization: The structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products, which corresponds to the transition state.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants and products are energy minima (all real frequencies) and that a transition state has been correctly identified (one imaginary frequency).

A plausible reaction for theoretical study involving ammonium toluenesulfonate is its formation from ammonia (B1221849) (NH₃) and p-toluenesulfonic acid. A computational investigation of this acid-base reaction would model the proton transfer from the sulfonic acid group to the ammonia molecule. The calculations would likely show a very low activation barrier, consistent with a rapid and exothermic proton transfer, leading to the formation of the stable ammonium toluenesulfonate ion pair.

Another area of interest would be the thermal decomposition of ammonium toluenesulfonate. Theoretical studies could explore different decomposition pathways, such as the reverse reaction to form ammonia and p-toluenesulfonic acid, or other fragmentation routes. By calculating the activation energies for these different pathways, the most likely decomposition mechanism and the thermal stability of the compound could be predicted. These computational approaches provide insights that are complementary to experimental studies and are crucial for a fundamental understanding of chemical reactivity.

Catalytic Roles and Mechanistic Studies of Ammonium Toluenesulfonate in Chemical Transformations

Phase Transfer Catalysis Mediated by Ammonium (B1175870) Toluenesulfonate (B8598656)

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is commonly achieved using catalysts that possess both hydrophilic and lipophilic properties, such as quaternary ammonium salts. These catalysts can transport anionic reagents from the aqueous phase into the organic phase to react with an organic substrate.

There is no significant evidence in the reviewed literature to suggest that ammonium toluenesulfonate (NH₄⁺TsO⁻) functions as an effective phase transfer catalyst. The simple ammonium cation lacks the lipophilic alkyl chains necessary to solubilize effectively in the organic phase, a critical feature for a phase transfer catalyst.

Nucleophilic fluorination is a critical transformation in medicinal and agricultural chemistry. While phase transfer catalysis is a viable strategy for introducing fluoride ions into an organic phase for SN2 reactions, the research in this area employs lipophilic quaternary ammonium salts, not simple ammonium toluenesulfonate. Some studies have explored chiral quaternary ammonium salts for asymmetric fluorination reactions. However, no specific data or mechanistic studies were found that describe the use of ammonium toluenesulfonate to mediate SN2 fluorination reactions.

Brønsted Acid Catalysis in Organic Synthesis

The catalytic activity of ammonium toluenesulfonate would stem from the ammonium ion (NH₄⁺), which is a weak Brønsted acid. In solution, an equilibrium exists between ammonium toluenesulfonate and its constituent species, p-toluenesulfonic acid and ammonia (B1221849). This equilibrium could, in principle, provide a source of the highly acidic p-TSA. However, the literature overwhelmingly attributes Brønsted acid catalysis in the following reactions directly to p-toluenesulfonic acid (p-TSA), which is a much stronger and more efficient catalyst, rather than its simple ammonium salt.

Esterification and transesterification are fundamental reactions often catalyzed by strong acids. P-toluenesulfonic acid is widely documented as an excellent catalyst for these transformations, promoting the reaction between carboxylic acids and alcohols or the exchange of alkoxy groups in esters. While one vendor source makes a general claim that ammonium p-toluenesulfonate is used as a catalyst in ester preparation, specific, peer-reviewed research studies with detailed findings or data tables to support this are not available. In contrast, modified salts like pyridinium (B92312) p-toluenesulfonate (PPTS) have been studied as milder alternatives to p-TSA for acid-sensitive substrates.

The formation of acetals from carbonyl compounds and alcohols is a common protecting group strategy that requires acid catalysis to facilitate the dehydration process. Research has shown that various ammonium salts (such as ammonium hydrogen sulfate and ammonium bromide) can serve as effective catalysts for acetalization, in some cases performing as well as or better than p-TSA. This suggests that the ammonium ion itself can act as a competent Brønsted acid catalyst for this transformation. However, specific studies, data, or mechanistic details focusing on the use of ammonium toluenesulfonate for these processes were not found.

Table 1: Comparison of Various Ammonium Salt Catalysts in the Acetalization of Acetophenone (B1666503) with 1,2-Ethanediol Note: This table is illustrative of the catalytic activity of the ammonium ion in general, based on available literature for other ammonium salts. Data for Ammonium Toluenesulfonate is not available and is therefore omitted.

| Catalyst | Solvent | Conversion (%) |

|---|---|---|

| NH₄Br | CPME | 91 |

| NH₄HSO₄ | CPME | >99 |

| (NH₄)₂SO₄ | CPME | 91 |

Source: Adapted from studies on ammonium salt-catalyzed acetalization reactions. CPME = Cyclopentyl methyl ether.

The Biginelli and Hantzsch reactions are powerful multicomponent reactions for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. These reactions are typically acid-catalyzed.

Biginelli Reaction: This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea is effectively catalyzed by Brønsted acids like p-toluenesulfonic acid. No literature was found that specifically employs or studies ammonium toluenesulfonate as the catalyst for this reaction.

Hantzsch Dihydropyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (often ammonium acetate). P-toluenesulfonic acid is a documented catalyst for this synthesis. Given that an ammonium salt is already a reagent, the specific catalytic role of ammonium toluenesulfonate has not been investigated or reported.

Acid-catalyzed cyclization and rearrangement reactions are staples of organic synthesis. P-toluenesulfonic acid is frequently used to promote such transformations, including intramolecular hydroalkoxylations and rearrangements involving cationic intermediates. There is a lack of specific research detailing the use of ammonium toluenesulfonate as a catalyst for these types of reactions. The catalytic activity is almost exclusively attributed to stronger acid systems.

Synergistic Catalysis with Transition Metals or Photocatalytic Systems

Ammonium toluenesulfonate, often in the form of its parent acid, p-toluenesulfonic acid (p-TsOH), demonstrates significant potential in synergistic catalysis, where it is used in combination with other catalytic systems like transition metals or photocatalysts to enhance reaction efficiency and selectivity. preprints.org This cooperative approach allows for the development of novel and sustainable chemical transformations. preprints.org

One notable example involves the combination of p-TsOH with a zinc iodide (ZnI2) catalyst for the hydroisothiocyanation of alkenes. In this system, p-TsOH works alongside tetrabutylammonium iodide to facilitate the addition of ammonium thiocyanate to olefins, ultimately producing isothiocyanates in good yields. preprints.org Another instance is an iron-catalyzed synthesis of alkyl nitrile substituted benzothiazole derivatives, which is promoted by p-TsOH monohydrate. preprints.org

In the realm of photocatalysis, the combination of an acid co-catalyst with a photocatalyst has been shown to be highly effective. For instance, the synthesis of Luotonin A derivatives was achieved with up to 97% yield by merging visible-light photoredox and acid catalysis. preprints.org This reaction employed eosin Y as the photocatalyst and p-toluenesulfonic acid monohydrate as the co-catalyst, proceeding through a Povarov cycloaddition followed by a visible-light mediated dehydrogenation. preprints.org Such synergistic systems highlight the ability of the toluenesulfonate moiety to facilitate reactions that might be less efficient with either the transition metal or photocatalyst alone. preprints.org

| Catalytic System | Reactants | Product | Role of Toluenesulfonate |

| ZnI2 / p-TsOH·H2O | Alkenes, Ammonium thiocyanate | Isothiocyanates | Co-catalyst in hydroisothiocyanation |

| Fe-catalyst / p-TsOH·H2O | --- | Alkyl nitrile substituted benzothiazoles | Promoter |

| Eosin Y / p-TsOH·H2O | --- | Luotonin A derivatives | Acid co-catalyst in photoredox reaction |

Mechanistic Investigations of Ammonium Toluenesulfonate-Promoted Reactions

Elucidation of Reaction Pathways and Intermediate Formation

Mechanistic studies of reactions catalyzed by ammonium toluenesulfonate, or its acidic form p-TsOH, reveal its multifaceted role in activating substrates and guiding reaction pathways. A common mechanistic feature is the initial protonation of a substrate by the acidic catalyst, which generates a more electrophilic intermediate that is susceptible to nucleophilic attack.

For example, in the three-component synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl cyanide, p-TsOH is proposed to first activate the carbonyl compound, facilitating the formation of an imine intermediate with the amine. niscpr.res.in This is followed by the cyanide addition to the imine, a sequence classic to the Strecker reaction. niscpr.res.in

In other transformations, such as the synthesis of 2-amino-4-substituted-1,4-dihydrobenzolo nih.govchemspider.comimidazolo[1,2-a]pyrimidine-3-carbonitriles, the catalytic cycle proposed for p-TsOH involves several distinct steps. preprints.org

Knoevenagel Condensation: The reaction begins with a Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by p-TsOH, to form an intermediate. preprints.org

Michael Addition: This intermediate then undergoes a Michael addition with 2-aminobenzimidazole. preprints.org

Intramolecular Cyclization: The final step is an intramolecular cyclization of the resulting adduct to yield the final heterocyclic product. preprints.org

Role of the Ammonium Cation and Toluenesulfonate Anion in Catalytic Cycles

In ammonium toluenesulfonate, both the ammonium cation and the toluenesulfonate anion play crucial roles in the catalytic cycle, often through non-covalent interactions such as hydrogen bonding and electrostatic interactions. nih.govunina.it The nature of these interactions is a subject of detailed study, with evidence pointing towards directional ion-to-dipole hydrogen bonds rather than simple non-directional ionic bonds. unina.itresearchgate.net

The ammonium cation , particularly in quaternary ammonium salts, can engage in catalysis through hydrogen bonding. The methylene groups adjacent to the positively charged nitrogen atom are acidic enough to act as hydrogen bond donors. researchgate.net These +N-C-H hydrogen bonds can interact with and stabilize anionic intermediates or transition states, such as enolates. unina.itresearchgate.net This interaction is directional and can be crucial for stereoselectivity in asymmetric catalysis, where the catalyst creates a specific binding environment. nih.gov The accessibility of the ammonium ion and its ability to participate in these interactions are key determinants of catalyst activity. nih.govnih.gov

| Component | Role in Catalysis | Key Interactions |

| Ammonium Cation | Stabilizes anionic intermediates/transition states; influences stereoselectivity | +N-C-H hydrogen bonding; Ion-dipole interactions |

| Toluenesulfonate Anion | Modulates acidity; acts as a counterion; can participate in H-bonding | Electrostatic interactions; Hydrogen bonding |

Dynamic Ammonium Salt Catalysis and Enzyme Mimicry Concepts

Dynamic ammonium salt catalysis represents a sophisticated approach where the catalyst is not a static entity but exists in a dynamic equilibrium in solution. nih.gov Ammonium sulfonates, such as ammonium toluenesulfonate, are prime examples of this concept, as they can reversibly dissociate into free amines and sulfonic acids. nih.gov This dynamic nature allows for the creation of highly functional catalysts whose activity and selectivity can be fine-tuned by controlling this equilibrium, drawing parallels to the complex and adaptable nature of enzymes. nih.gov

This approach seeks to emulate enzymatic functions like induced-fit, molecular recognition, and cooperative effects by leveraging non-bonding interactions. nih.gov Key interactions that govern the formation and function of these dynamic complexes include hydrogen-bonding, electrostatic forces, and hydrophobic interactions. nih.gov For instance, in non-polar solvents, ammonium salt catalysts derived from sulfonic acids and secondary amines can form aggregates resembling reverse micelles. This aggregation creates a localized hydrophobic environment around the ammonium protons, significantly boosting their catalytic activity compared to the sulfonic acid alone. nih.gov

The concept of enzyme mimicry, or the development of "synzymes," is central to this field. acs.org Enzymes function through precisely organized active sites within a larger protein scaffold. Similarly, dynamic ammonium salt catalysis aims to create artificial catalysts that take advantage of conformational and dynamic flexibility. nih.gov Supramolecular enzyme mimics often feature cavities or pockets that accommodate substrates and stabilize transition states, providing a unique chemical environment that lowers the reaction's activation energy. acs.org Dynamic salt complexes function through a similar principle of dynamic complexation between acidic and basic molecules, mirroring the behavior observed in biological systems. nih.gov This biomimetic approach offers a powerful strategy for designing next-generation catalysts with enhanced flexibility and selectivity for complex organic transformations. nih.govnih.gov

Applications of Ammonium Toluenesulfonate in Advanced Materials and Chemical Systems

Utilization in Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. The toluenesulfonate (B8598656) anion has been a key component in the design of new ILs, particularly those aimed at reducing cost and expanding application scope.

Design and Characterization of Novel Low-Cost Ionic Liquids

The toluenesulfonate anion, often referred to as tosylate, has been successfully combined with various organic cations, including quaternary ammonium (B1175870) and N-methyl-N-alkylpyrrolidinium cations, to create a series of novel, low-cost ionic liquids. rsc.org These tosylate-based ILs present a significant cost advantage over those based on more expensive anions like bis(trifluoromethanesulfonyl)amide (TFSA) or hexafluorophosphate (B91526) (PF₆⁻). rsc.org

The synthesis of these ILs is typically achieved through a straightforward and solvent-free neutralization reaction, where p-toluenesulfonic acid is reacted with a chosen base (e.g., triethylamine, pyridine (B92270), N-methylimidazole) in a controlled manner. mdpi.com This method is efficient and minimizes waste.

The resulting salts have been extensively characterized to understand their thermal and electrochemical properties. Research has shown that many of these tosylate-based salts are liquid below 50 °C, with some, like tributylhexylammonium tosylate, exhibiting room-temperature liquid phases. rsc.org Thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) has revealed that these ionic liquids are generally stable beyond 100 °C, with decomposition temperatures typically ranging from 225–300 °C. rsc.orgmdpi.com Many of these salts are also glass-forming, a property that can be advantageous in certain electrochemical applications. rsc.org

Below is a table summarizing the thermal properties of several protic ionic liquids (PILs) based on the p-toluenesulfonate anion.

| Cation | Melting Point (Tₘ) |

| Triethylammonium | 76.75 °C |

| Pyridinium (B92312) | 117.82 °C |

| N-methylpiperidinium | 96.14 °C |

| 1-methylimidazolium | 82.50 °C |

| N-methylpyrrolidinium | 93.30 °C |

| Data sourced from research on p-tosylate anion-based protic ionic compounds. mdpi.com |

Electrolyte Applications in Electrochemical Systems (e.g., Polymer Electrolytes for Fuel Cells, Conducting Polymers)

The favorable electrochemical properties of toluenesulfonate-based ionic liquids make them promising candidates for electrolyte applications. They typically exhibit electrochemical potential windows of at least ±2 V, which allows for their use in various electrochemical devices. rsc.org

In the realm of polymer electrolytes for fuel cells (PEMFCs) , the proton-conducting ability of protic ionic liquids containing the toluenesulfonate anion is of particular interest. A polymer electrolyte membrane is a critical component of a PEMFC, responsible for transporting protons from the anode to the cathode while preventing the passage of fuel and oxidant. kuleuven.beprinceton.edu The incorporation of tosylate-based protic ionic liquids into polymer matrices is being investigated as a strategy to enhance the ionic conductivity and thermal stability of these membranes, especially for operation at temperatures above 80°C where traditional water-based systems falter. mdpi.comkuleuven.be

Toluenesulfonate salts also serve as supporting electrolytes in the synthesis of conducting polymers . For instance, sodium p-toluenesulfonate is used as a supporting electrolyte for depositing polypyrrole membranes. americanelements.com These polymers are intrinsically conductive and have applications in sensors, antistatic coatings, and electronic devices. The toluenesulfonate anion acts as a dopant, balancing the positive charge on the polymer backbone and facilitating charge transport.

Role in Polymer Chemistry and Polymerization Processes

Ammonium toluenesulfonate and its parent acid are active participants in various polymerization reactions, functioning as stabilizers and catalytic initiators.

Stabilizer in Emulsion Polymerization

Emulsion polymerization is a widely used industrial process for manufacturing synthetic polymers, where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. gantrade.com The surfactant, or emulsifier, plays the critical role of stabilizing the monomer droplets and the resulting polymer particles, preventing their coagulation. semanticscholar.org

Anionic surfactants are the most common class of stabilizers used in these processes. gantrade.com These molecules typically consist of a non-polar hydrophobic tail and a negatively charged polar head-group, such as a sulfonate (-SO₃⁻). gantrade.com Ammonium toluenesulfonate fits this structural motif, with the toluene (B28343) group acting as the hydrophobic part and the ammonium sulfonate group as the hydrophilic part. It is used as an auxiliary emulsifying and dispersing agent in various formulations. alfa-chemistry.com Its function is analogous to other linear alkylbenzene sulfonate salts, which are known to be effective emulsifiers that yield low particle size latexes. windows.net

Initiators for Catalytic Polymerization

p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is widely employed as a catalyst in numerous organic transformations, including polymerization. atamanchemicals.compreprints.org It is valued for being a solid that is easier and safer to handle than many strong mineral acids. preprints.org PTSA has been used as an initiator for the catalytic polymerization of various monomers. nih.gov

Ammonium p-toluenesulfonate, as the salt of a strong acid (PTSA) and a weak base (ammonia), can also function as an acid catalyst. In solution, the ammonium cation can dissociate to a limited extent, providing a source of protons (H⁺) to initiate polymerization reactions, such as esterification and condensation, in a manner similar to its parent acid. researchgate.net This catalytic activity is crucial in the synthesis of various polymers and resins.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the foundation for technologies like frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and data storage. Organic materials have emerged as promising NLO candidates due to their large optical nonlinearities and the potential for molecular engineering.

Recent research has demonstrated that the p-toluenesulfonate anion can be incorporated into novel organic crystals with significant second-order NLO properties. One such material is L-isoleucinium p-toluenesulfonate monohydrate (LIPT). stellarnet.us LIPT was synthesized and crystallized in a non-centrosymmetric space group, a prerequisite for second-order NLO activity. The crystal exhibits excellent optical transparency and its second-harmonic generation (SHG) efficiency was found to be 1.2 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. stellarnet.us

Another example is p-Toluidine p-toluenesulfonate (PTPT), a bulk single crystal grown by the slow evaporation technique. researchgate.net The material shows good optical transparency with a cutoff wavelength of 290 nm and exhibits enhanced SHG efficiency, making it a candidate for optoelectronic and photonic applications. researchgate.net The NLO response in these materials arises from the specific arrangement of ions in the crystal lattice and the charge transfer interactions facilitated by their molecular structures.

The key properties of the LIPT crystal are summarized in the table below.

| Property | Value / Description | Reference |

| Crystal System | Monoclinic | stellarnet.us |

| Space Group | P2₁ (Non-centrosymmetric) | stellarnet.us |

| Optical Transparency Range | 210 nm to 1100 nm | stellarnet.us |

| UV Cutoff Wavelength | 283 nm | stellarnet.us |

| SHG Efficiency | 1.2 times that of KDP | stellarnet.us |

| Data for L-isoleucinium p-toluenesulfonate monohydrate (LIPT). stellarnet.us |

Crystal Growth for NLO Applications

The toluenesulfonate anion, a key component of ammonium toluenesulfonate, has been integral to the synthesis and crystal growth of a class of organic nonlinear optical (NLO) materials. These materials are sought after for their potential in technologies like optical switching and signal processing. The primary method for cultivating large, high-quality single crystals of tosylate-containing compounds is the slow evaporation solution growth technique.

In this method, a saturated solution of the synthesized salt, such as l-alaninium p-toluenesulfonate (LAPT) or p-Toluidine p-Toluenesulfonate (PTPT), is prepared using a suitable solvent like ethanol (B145695). The solution is left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over a period of weeks. This gradual process facilitates the self-assembly of molecules into a highly ordered crystalline lattice, which is essential for achieving significant NLO effects. For example, a large single crystal of LAPT with dimensions of 40 × 27 × 3 mm³ was successfully grown using this technique researchgate.net. Similarly, single crystals of 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) with dimensions of 16 × 15 × 8 mm³ have also been grown via the slow evaporation method acs.org.

The quality of the grown crystals is paramount for their application. High-resolution X-ray diffraction (HRXRD) is often employed to analyze the structural perfection of the crystals acs.org. Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the presence of functional groups, while UV-Vis-NIR spectroscopy helps to determine the optical transmittance window, a critical parameter for NLO applications researchgate.netresearchgate.net.

Structure-NLO Property Relationships in Tosylate Crystals

The efficacy of tosylate-containing crystals as NLO materials is intrinsically linked to their molecular and crystal structure. A fundamental requirement for a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. The tosylate anion, in combination with an appropriate organic cation, can promote the formation of such structures.

The planarity of the molecular structure can also contribute to the NLO behavior by easing charge transfer within the molecules, while twisted molecular conformations can help consolidate the crystal structure through intermolecular interactions nih.gov. The SHG efficiency of these tosylate crystals is often compared to the standard NLO material, potassium dihydrogen phosphate (KDP). Studies have shown that the SHG efficiency of LAPT is two times higher than that of KDP, while PTPT exhibits an efficiency that is 0.85 times that of KDP researchgate.netresearchgate.net.

| Compound Name | Crystal System | Space Group | SHG Efficiency vs. KDP | UV Cut-off Wavelength | Reference |

| l-alaninium p-toluenesulfonate (LAPT) | Orthorhombic | P212121 | 2.0 times higher | 282 nm | researchgate.net |

| p-Toluidine p-Toluenesulfonate (PTPT) | - | - | 0.85 times | 295 nm | researchgate.net |

| 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) | - | - | High SHG reported | - | acs.org |

Application in Perovskite Solar Cells as Interfacial Modifiers

In the field of photovoltaics, particularly perovskite solar cells (PSCs), ammonium salts are widely investigated as additives and interfacial modifiers to enhance device performance and stability. While research specifically detailing ammonium toluenesulfonate is nascent, the role of various other ammonium salts provides a strong precedent for its potential application. Organic ammonium salts are used to passivate defects at the surface and grain boundaries of the polycrystalline perovskite film, which are detrimental to device efficiency globethesis.com.

The introduction of ammonium salts, such as ammonium halides (NH₄I, NH₄Br, NH₄Cl), can lead to improved morphology of the perovskite film, characterized by larger grain sizes and fewer pinholes mdpi.com. This improvement in film quality reduces non-radiative recombination pathways for charge carriers. For example, using NH₄I as an additive in a CH₃NH₃PbI₃-ₓClₓ perovskite solution increased the power conversion efficiency (PCE) from 5.40% to 9.13% mdpi.com.

Furthermore, larger organic ammonium cations like phenethylammonium (PEA⁺) are used to form a 2D perovskite layer on top of the 3D perovskite bulk, creating a 2D/3D heterostructure. This strategy effectively passivates surface defects and can improve energy level alignment at the interface between the perovskite and the charge transport layer, thereby enhancing hole extraction researchgate.netresearchgate.net. The use of phenethylammonium chloride (PEACl) as an additive improved the PCE of a device to 20.9% from a benchmark of 19.0% and also increased the fill factor pv-magazine.com. These findings suggest that ammonium cations, in general, play a crucial role in optimizing the interfaces within perovskite solar cells, indicating a promising area of investigation for ammonium toluenesulfonate.

| Additive | Perovskite System | Best PCE | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF | Reference |

| None (Control) | CH₃NH₃PbI₃-ₓClₓ | 5.40% | - | - | - | mdpi.com |

| 0.1 M NH₄I | CH₃NH₃PbI₃-ₓClₓ | 9.13% | 0.78 | 16.3 | 0.72 | mdpi.com |

| None (Control) | 3D Halide Perovskite | 19.0% | 1.10 | 23.2 | 0.732 | pv-magazine.com |

| Phenethylammonium chloride (PEACl) | 3D Halide Perovskite | 20.9% | 1.13 | 23.0 | 0.800 | pv-magazine.com |

Supramolecular Chemistry and Host Guest Interactions Involving Toluenesulfonate Anions

Recognition and Binding of Toluenesulfonate (B8598656) Anions by Macrocyclic Hosts (e.g., Pillararenes)

The molecular recognition of toluenesulfonate anions by synthetic macrocyclic hosts, particularly water-soluble pillar[n]arenes, has been a subject of considerable research. These host-guest interactions are driven by a combination of electrostatic and hydrophobic forces.

Water-soluble pillar acs.orgarenes, functionalized with cationic groups such as trimethylammonium, have demonstrated a strong affinity for p-toluenesulfonate anions in aqueous solutions. nih.govnih.gov The binding process typically results in the formation of a 1:1 inclusion complex, where the toluenesulfonate guest is encapsulated within the cavity of the pillararene host. nih.govnih.gov The primary driving forces for this complexation are the electrostatic attractions between the positively charged ammonium (B1175870) groups on the rim of the pillararene and the negatively charged sulfonate group of the guest, as well as hydrophobic interactions between the aromatic core of the pillararene and the toluene (B28343) moiety of the guest.

The binding strength of these host-guest complexes can be quantified by their association constants (Kass). For instance, the interaction of certain cationic water-soluble pillar acs.orgarenes with p-toluenesulfonic acid has been shown to form 1:1 complexes with association constants in the range of 10^4 to 10^6 M⁻¹. researchgate.netresearchgate.net The thermodynamics of this binding are typically enthalpy-driven, indicating the formation of strong, specific interactions, with a smaller, often positive, entropy change that can be attributed to the release of solvent molecules from the host's cavity and the guest's surface upon complexation. researchgate.net

The specific orientation of the toluenesulfonate anion within the pillararene cavity has been elucidated using various spectroscopic techniques, including 1H and 2D NMR. These studies reveal that the methyl group of the toluenesulfonate anion is typically more deeply incorporated into the macrocyclic cavity. nih.govnih.gov This orientation maximizes the hydrophobic interactions and positions the anionic sulfonate group favorably for electrostatic interactions with the cationic portals of the host.

| Pillararene Host | Guest | Association Constant (Kass, M⁻¹) | Stoichiometry (Host:Guest) |

|---|---|---|---|

| Cationic water-soluble pillar acs.orgarene | p-Toluenesulfonic acid | 1.37 x 10⁶ (at 0.01 mM host conc.) | 1:1 |

| Cationic water-soluble pillar acs.orgarene | p-Toluenesulfonic acid | 3.18 x 10⁴ (at 0.1 mM host conc.) | 1:1 |

pH-Responsive Host-Guest Complexation Systems

The binding and release of guest molecules in a controlled manner is a key objective in supramolecular chemistry. Host-guest systems involving toluenesulfonate anions can be designed to be responsive to external stimuli, such as pH. This responsiveness is typically achieved by incorporating pH-sensitive functional groups into the macrocyclic host.

For example, a water-soluble pillar researchgate.netarene bearing dodecyl-ammonium chloride groups has been shown to form stable host-guest complexes with p-toluenesulfonic acid in aqueous solutions. acs.org The formation of these complexes is driven by the electrostatic interactions between the positively charged ammonium groups of the host and the negatively charged sulfonate group of the toluenesulfonate guest. acs.org

The pH of the solution plays a crucial role in modulating this interaction. At a pH of 6.0, the sulfonic acid group of p-toluenesulfonic acid (pKa ≈ -2.1) is deprotonated, leading to a strong electrostatic attraction with the positively charged pillar researchgate.netarene and the formation of a stable complex. acs.org However, by increasing the pH through the addition of a base (e.g., NaOH), the ammonium groups on the host can be deprotonated, neutralizing their positive charge. This leads to a significant reduction in the electrostatic attraction and the subsequent decomplexation and release of the toluenesulfonate guest. The process is reversible, and the complex can be reformed by the addition of an acid (e.g., HCl) to lower the pH and protonate the host's ammonium groups. acs.org